4-Bromopyrazolo[1,5-a]pyridin-2-amine
Overview
Description
4-Bromopyrazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is characterized by a pyrazolo[1,5-a]pyridine core structure with a bromine atom at the 4-position and an amine group at the 2-position. It is a yellow solid that is typically stored at temperatures between 0-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrazolo[1,5-a]pyridin-2-amine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound involve scalable and reproducible synthetic routes. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 6-bromo-3-pyridylpyrazolo[1,5-a]pyrimidines with phenylboronic acids . This method is favored for its efficiency and ability to produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyrazolo[1,5-a]pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The amine group at the 2-position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
4-Bromopyrazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells or the reduction of inflammation in tissues.
Comparison with Similar Compounds
4-Bromopyrazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:
4-Amino-2-bromopyridine: Another brominated heterocyclic compound with similar structural features.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar core structure but different functional groups and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and an amine group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(5)4-7(9)10-11/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMBISQBDZHRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)N)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404309-51-8 | |
Record name | 4-bromopyrazolo[1,5-a]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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